molecular formula C22H20N4O2S B11431782 9-Methyl-2-[(4-phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one

9-Methyl-2-[(4-phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one

Cat. No.: B11431782
M. Wt: 404.5 g/mol
InChI Key: ANWSSURGEUOGSK-UHFFFAOYSA-N
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Description

9-Methyl-2-[(4-phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2-[(4-phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with various reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford the desired thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity, would apply.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-[(4-phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Methyl-2-[(4-phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Methyl-2-[(4-phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

10-methyl-5-(4-phenylpiperazine-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C22H20N4O2S/c1-15-6-5-9-26-19(15)23-20-17(21(26)27)14-18(29-20)22(28)25-12-10-24(11-13-25)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3

InChI Key

ANWSSURGEUOGSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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